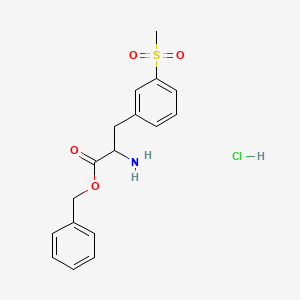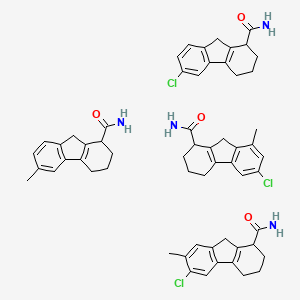
6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide” is a complex organic molecule featuring multiple deuterium substitutions. These compounds are derivatives of fluorene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of chlorine and deuterium atoms, which can significantly alter their chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, starting with the preparation of the fluorene backbone. Deuterium atoms are introduced through specific reactions such as deuterium exchange or the use of deuterated reagents. The chlorination and carboxamide formation are achieved through standard organic synthesis techniques, including halogenation and amidation reactions.
Industrial Production Methods
Industrial production of these compounds would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, the presence of deuterium can influence the rate of metabolic reactions, leading to altered biological activity. The chlorine atom can also participate in various chemical interactions, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound without deuterium or chlorine substitutions.
Chlorofluorene: Fluorene with chlorine substitutions but no deuterium.
Deuterofluorene: Fluorene with deuterium substitutions but no chlorine.
Uniqueness
The unique combination of chlorine and deuterium atoms in these compounds distinguishes them from other fluorene derivatives. This combination can lead to unique chemical properties and reactivity, making them valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
9002-70-4 |
|---|---|
Molekularformel |
C59H63Cl3N4O4 |
Molekulargewicht |
998.5 g/mol |
IUPAC-Name |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/2C15H16ClNO.C15H17NO.C14H14ClNO/c1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17;15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17);4-5,7,11H,1-3,6H2,(H2,16,17) |
InChI-Schlüssel |
YVEVUWZPGPAZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
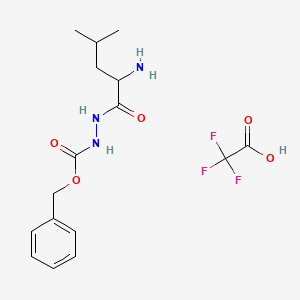
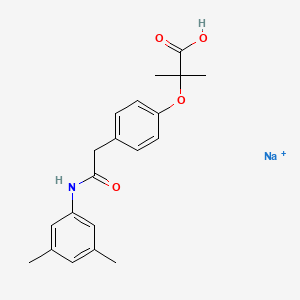
![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)
![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
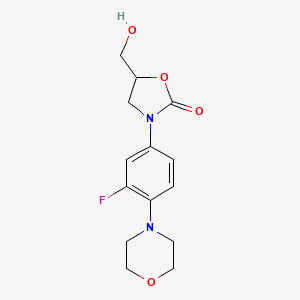
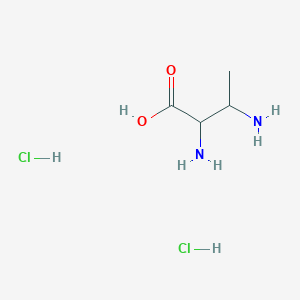
![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)
